h-89

Catalog No.
S002393
CAS No.
127243-85-0
M.F
C20H22BrCl2N3O2S
M. Wt
519.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
h-89

CAS Number

127243-85-0

Product Name

h-89

IUPAC Name

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride

Molecular Formula

C20H22BrCl2N3O2S

Molecular Weight

519.3 g/mol

InChI

InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;

InChI Key

GELOGQJVGPIKAM-WTVBWJGASA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

Synonyms

H 87, H 89, H-87, H-89, h89, N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl

Description

The exact mass of the compound N-(2-(4-Bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Protein Kinase A (PKA) Inhibition

H-89 was initially believed to be a specific inhibitor of PKA, an enzyme involved in numerous cellular processes []. Studies showed it to be 30 times more potent than a related compound, H-8, at inhibiting PKA []. It acts through competitive inhibition of the adenosine triphosphate (ATP) binding site on the PKA catalytic subunit []. This prevents PKA from transferring phosphate groups to its target proteins, thereby affecting various cellular signaling pathways.

However, later research suggests H-89 may have broader effects beyond PKA inhibition [].

Potential for Inhibiting Other Protein Kinases

While H-89 exhibits strong PKA inhibition, it may also target other protein kinases, albeit with varying potencies []. Studies have reported inhibitory effects on kinases like S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b []. This highlights the need for caution when interpreting results obtained with H-89, as its effects might not be solely due to PKA inhibition.

H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, is classified as an isoquinoline derivative. Its molecular formula is C20_{20}H20_{20}BrN3_3O2_2S, and it has a molecular weight of approximately 446.36 g/mol . H-89 was initially derived from H-8 and is recognized for its ability to inhibit the catalytic activity of PKA by competing with adenosine triphosphate (ATP) at the active site of the enzyme. It exhibits a higher potency than its predecessor, being 30 times more effective at inhibiting PKA .

H-89 primarily acts through competitive inhibition of PKA. The compound's inhibition profile extends to several other kinases, including:

  • S6K1 (IC50_{50}: 80 nM)
  • MSK1 (IC50_{50}: 120 nM)
  • ROCKII (IC50_{50}: 270 nM)
  • PKBα (IC50_{50}: 2600 nM)
  • MAPKAP-K1b (IC50_{50}: 2800 nM) .

These interactions highlight H-89's broader influence on cellular signaling pathways beyond just PKA inhibition.

H-89 exhibits various biological activities that make it a valuable tool in research. It has been shown to:

  • Increase seizure thresholds in animal models.
  • Reduce morphine withdrawal symptoms.
  • Enhance the survival and clonogenicity of human embryonic stem cells through Rho-associated coiled-coil containing protein (ROCK) inhibition .

Additionally, H-89 has been implicated in modulating cellular responses to stress and inflammation by influencing multiple signaling pathways.

The synthesis of H-89 typically involves multi-step organic reactions starting from simpler isoquinoline derivatives. While specific synthetic routes may vary, the general approach includes:

  • Formation of Isoquinoline Structure: Utilizing condensation reactions to create the isoquinoline framework.
  • Sulfonamide Formation: Introducing the sulfonamide group through nucleophilic substitution.
  • Bromination: Adding the bromocinnamyl group to enhance potency and specificity for PKA .

H-89 is widely used in research settings to study cellular signaling mechanisms. Its primary applications include:

  • Investigating the role of PKA in various physiological processes.
  • Exploring alternative pathways involved in cancer cell proliferation and survival.
  • Assessing the effects on neuronal activity and synaptic transmission .

Furthermore, its ability to inhibit multiple kinases makes it useful for dissecting complex signaling networks.

Several compounds share structural or functional similarities with H-89. Below is a comparison highlighting their unique characteristics:

Compound NamePrimary TargetPotency (IC50_{50})Unique Features
H-8Protein Kinase A4.2 μMPredecessor to H-89
KT5720Protein Kinase A0.5 μMMore selective for PKA
Ro 31-8220Protein Kinase A0.4 μMBroad-spectrum kinase inhibitor
StaurosporineMultiple Kinases0.01 μMNon-selective; potent across kinases

H-89 stands out due to its balance between selectivity for PKA and its broader inhibitory effects on other kinases, making it particularly valuable for dissecting specific signaling pathways while minimizing off-target effects.

Competitive Inhibition of Protein Kinase A Adenosine Triphosphate-Binding Domain

N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide functions as a competitive adenosine triphosphate inhibitor of protein kinase A through direct binding to the nucleotide-binding pocket of the catalytic subunit [1] [2]. The compound achieves inhibition by occupying the adenosine triphosphate-binding site, thereby preventing the natural substrate from binding and blocking the phosphorylation reaction [1] [3].

The structural basis of this competitive inhibition involves a sophisticated molecular recognition pattern where N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide mimics key structural features of adenosine triphosphate [4] [5]. The isoquinoline ring system occupies the adenine-binding pocket, forming the primary anchoring interaction through its aromatic structure [4] [5]. This aromatic group establishes crucial hydrogen bonding interactions with the hinge region of the kinase, specifically with the backbone amide of valine-123, which is a critical contact point for nucleotide recognition [6].

The sulfonamide moiety of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide serves as a structural mimic of the ribose group in adenosine triphosphate [4] [5]. This functional group creates hydrogen bonding interactions with glutamic acid-127 and asparagine-171, stabilizing the inhibitor within the active site [5]. Additionally, the inhibitor forms a hydrogen bond between its side chain amide group and the backbone carbonyl of glutamic acid-170, further securing its position in the binding pocket [6].

The bromobenzene portion of the molecule occupies the space normally reserved for the phosphate groups of adenosine triphosphate, positioning itself beneath the glycine-rich loop formed by beta-strands 1 and 2 [4] [5]. Crystallographic analysis reveals that this bromobenzene moiety exhibits significant conformational flexibility, with anomalous dispersion studies demonstrating two distinct binding conformations, each with 50% occupancy [5] [7]. This flexibility is attributed to rotation around the carbon-nitrogen bond in the flexible linker region, allowing the bromine atom to adopt multiple positions within the phosphate-binding site [5].

The competitive nature of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide inhibition is further supported by kinetic studies demonstrating that the compound can be displaced by increasing concentrations of adenosine triphosphate, consistent with classical competitive inhibition mechanisms [8] [9]. The inhibitor exhibits an in vitro inhibition constant of approximately 48-50 nanomolar for protein kinase A, making it approximately 30 times more potent than its predecessor compound N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide [1] [8].

Table 2: Molecular Interactions of N-[2-(p-Bromocinnamylamino)ethyl]-5-Isoquinolinesulfonamide in Protein Kinase A Adenosine Triphosphate-Binding Domain

Binding Site ComponentInteraction TypeStructural Role
Isoquinoline RingAdenine-binding pocket occupationPrimary anchoring
Sulfonamide GroupRibose group mimicryAdenosine triphosphate mimicry
Bromobenzene MoietyPhosphate site occupationFlexible positioning
Val123 (Backbone Amide)Hydrogen bond (N-H...N)Hinge region stabilization
Glu127Hydrogen bondActive site interaction
Asn171Hydrogen bondActive site interaction
Glu170 (Backbone Carbonyl)Hydrogen bond (Amide...O=C)Inhibitor side chain binding

Cross-Reactivity With S6K1, MSK1, ROCK-II, and MAPKAP-K1b

Despite its initial characterization as a selective protein kinase A inhibitor, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide demonstrates significant cross-reactivity with multiple kinases within the AGC kinase family [1] [10] [11]. This cross-reactivity profile reveals that the compound inhibits several kinases with potencies comparable to or even greater than its inhibition of protein kinase A.

Ribosomal protein S6 kinase beta-1 represents the most potently inhibited target, with an inhibition constant of 80 nanomolar [10] [11]. This value indicates that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide inhibits ribosomal protein S6 kinase beta-1 more effectively than protein kinase A itself, with a selectivity ratio of 0.59 relative to protein kinase A [10]. The inhibition of ribosomal protein S6 kinase beta-1 has significant implications for cellular processes involving protein synthesis regulation and mTOR signaling pathways [10] [12].

Mitogen and stress-activated protein kinase 1 is inhibited with an inhibition constant of 120 nanomolar, representing 0.89-fold selectivity relative to protein kinase A [10] [13] [11]. This inhibition affects cyclic adenosine monophosphate response element binding protein-mediated gene transcription and mitogen-activated protein kinase phosphatase-1 induction [13]. The compound's ability to inhibit mitogen and stress-activated protein kinase 1 contributes to its effects on inflammatory cytokine production and immune response regulation [13].

Rho-associated coiled-coil containing protein kinase II is inhibited with an inhibition constant of 270 nanomolar, showing 2.0-fold selectivity relative to protein kinase A [10] [11]. This inhibition has profound effects on actin cytoskeleton organization and myosin regulatory light chain phosphorylation [14]. Studies demonstrate that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide reduces phosphorylation of myosin regulatory light chain at threonine-18 and serine-19, leading to stress fiber disassembly in various cell types [14].

Protein kinase B alpha and mitogen-activated protein kinase-activated protein kinase 1b represent the least sensitive targets among the cross-reactive kinases, with inhibition constants of 2600 and 2800 nanomolar, respectively [10] [11]. These values correspond to selectivity ratios of 19.3 and 20.7 relative to protein kinase A, indicating significantly reduced potency against these targets [10].

The cross-reactivity pattern of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide is attributed to the structural conservation of the adenosine triphosphate-binding sites among AGC kinases [1] [15]. The compound's flexible bromobenzene moiety allows adaptation to slight variations in the adenosine triphosphate-binding pockets of different kinases, contributing to its broad inhibition profile [5] [7].

Table 1: N-[2-(p-Bromocinnamylamino)ethyl]-5-Isoquinolinesulfonamide Cross-Reactivity Profile

Protein KinaseIC50 (nM)Selectivity Relative to PKA
S6K1800.59
MSK11200.89
PKA (Protein Kinase A)1351.00
ROCK-II2702.00
PKBα (AKT)260019.30
MAPKAP-K1b280020.70

Modulation of Voltage-Gated Calcium Channels via Protein Kinase A-Independent Pathways

N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide exerts significant direct inhibitory effects on voltage-gated calcium channels through mechanisms independent of protein kinase A inhibition [16] [17] [18]. These effects represent a major non-specific action of the compound that can confound interpretations of its use as a protein kinase A inhibitor in electrophysiological studies.

Direct L-type calcium channel inhibition constitutes the most well-characterized non-protein kinase A effect of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide [16] [17] [18]. The compound inhibits L-type calcium currents with a half-maximal inhibitory concentration of approximately 3.16 micromolar (pIC50 of 5.5), demonstrating direct channel blocking activity even under conditions where protein kinase A activity is completely abolished [17]. This inhibition occurs independently of protein kinase A, as evidenced by the persistence of calcium current block in the presence of other protein kinase A inhibitors and protein kinase A stimulators [17].

The mechanism of L-type calcium channel inhibition involves direct channel block rather than modulation of phosphorylation states [17] [18]. Molecular docking studies reveal that N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide binds to the alpha-1C subunit of the calcium channel in a pocket region close to the binding site of the calcium channel agonist (S)-(-)-Bay K 8644 [17]. The compound forms a hydrogen bond with the key amino acid residue tyrosine-1489, similar to the binding pattern of known calcium channel modulators [17].

The inhibition of L-type calcium channels by N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide exhibits several characteristic features of direct channel block [17]. The inhibition is charge carrier-dependent and voltage-dependent, with the compound showing different effects on calcium versus barium currents [16] [17]. The inhibition appears almost irreversible upon washout, consistent with high-affinity binding to the channel protein [17]. Additionally, the compound shifts the voltage-dependence of inactivation to more negative potentials in a concentration-dependent manner without affecting current kinetics or voltage-dependent activation [17].

Potassium channel modulation represents another significant protein kinase A-independent effect of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide [19] [20] [21] [22]. The compound inhibits both transient outward potassium currents and inward rectifier potassium currents in cardiac myocytes through direct channel block mechanisms [19] [20]. The inhibition of voltage-dependent potassium channels occurs with a half-maximal inhibitory concentration of approximately 1.02 micromolar in coronary arterial smooth muscle cells [22].

The potassium channel blocking effects of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide are independent of protein kinase A inhibition, as demonstrated by the inability of other protein kinase A inhibitors to replicate these effects [22]. Furthermore, the structurally similar but catalytically inactive analog exhibits similar potassium channel blocking properties, confirming that the ion channel effects are distinct from kinase inhibition [22]. The compound appears to block potassium channels by direct pore cavity occlusion rather than through phosphorylation-dependent mechanisms [22].

Excitation-contraction coupling effects of N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide extend beyond ion channel block to include direct effects on intracellular calcium handling [16] [23]. The compound significantly slows calcium transient decay in cardiac myocytes, increasing the half-time for calcium decline from 311 milliseconds to 547 milliseconds [16]. This effect is accompanied by reduced sarcoplasmic reticulum calcium content and direct inhibition of the sarcoplasmic reticulum calcium-adenosine triphosphatase [16].

The sarcoplasmic reticulum calcium-adenosine triphosphatase inhibition by N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide occurs through direct enzyme inhibition rather than phospholamban dephosphorylation [16]. Studies using microsomal vesicles from tissues lacking phospholamban demonstrate 34-47% inhibition of calcium uptake, confirming direct enzyme targeting [16]. This effect contributes to the compound's ability to alter excitation-contraction coupling independently of protein kinase A signaling pathways [16].

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

516.99932 g/mol

Monoisotopic Mass

516.99932 g/mol

Heavy Atom Count

29

UNII

M876330O56

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

127243-85-0

Wikipedia

H-89

Dates

Modify: 2023-09-12
[1]. Held, D.M., et al., Differential susceptibility of HIV-1 reverse transcriptase to inhibition by RNA aptamers in enzymatic reactions monitoring specific steps during genome replication. J Biol Chem, 2006. 281(35): p. 25712-22.
[2]. Young, S.D., et al., L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrob Agents Chemother, 1995. 39(12): p. 2602-5.
[3]. Grobler, J.A., et al., HIV-1 reverse transcriptase plus-strand initiation exhibits preferential sensitivity to non-nucleoside reverse transcriptase inhibitors in vitro. J Biol Chem, 2007. 282(11): p. 8005-10.
[4]. Gatch, M.B., et al., The HIV antiretroviral drug efavirenz has LSD-like properties. Neuropsychopharmacology, 2013. 38(12): p. 2373-84.
[5]. Adjene, J.O., P.S. Igbigbi, and E.U. Nwose, Histological effects of chronic administration of efavirenz on lateral geniculate body of adult Wistar rats. N Am J Med Sci, 2010. 2(1): p. 1-4.

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